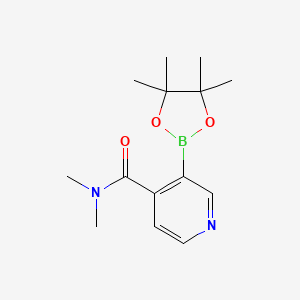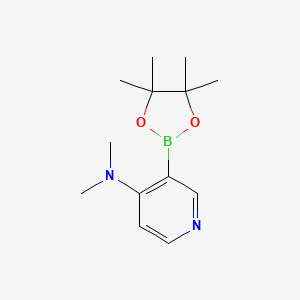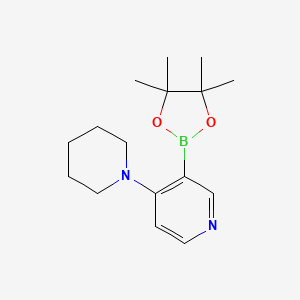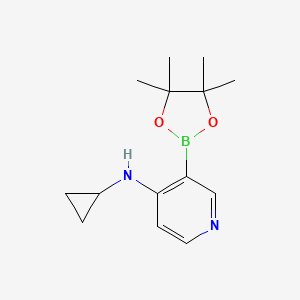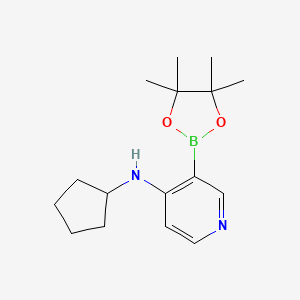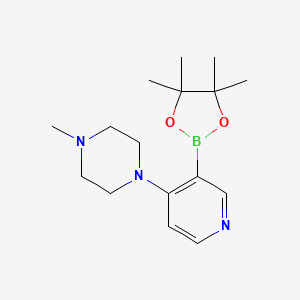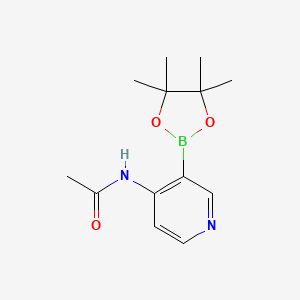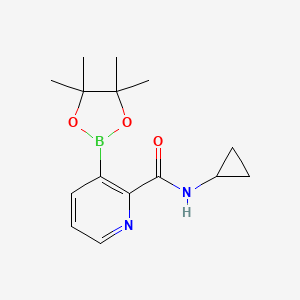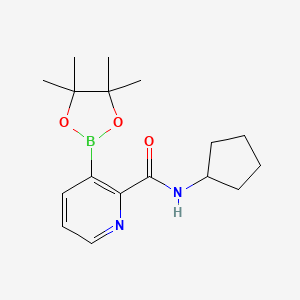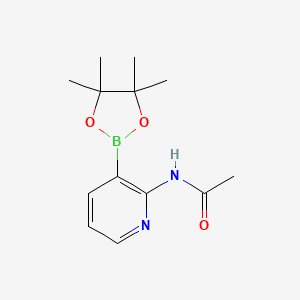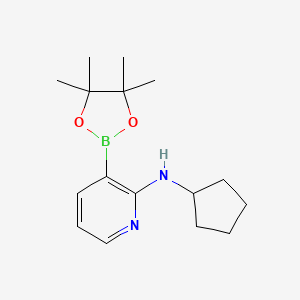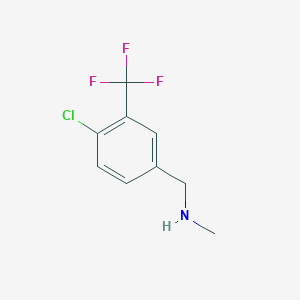
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (MPB) is an organic compound used in various scientific research applications. It is a boronic acid ester of methylcarbamoyl pyridine, and is used as a building block in organic synthesis and as a reagent in various reactions. MPB is a versatile compound that has been used in many areas of research, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in various scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes. It has been used in the synthesis of various drugs, including antidiabetic agents and antibiotics, and in the study of the mechanism of action of certain drugs. Additionally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
作用机制
The mechanism of action of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is not completely understood. However, it is believed that the boronic acid group of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester binds to the active sites of enzymes, thereby inhibiting their activity. In addition, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain proteins, leading to the formation of covalent bonds and the inhibition of protein function.
Biochemical and Physiological Effects
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins and other molecules. Additionally, it has been shown to interact with certain proteins, resulting in the inhibition of their function. Furthermore, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain receptors, leading to the modulation of their activity.
实验室实验的优点和局限性
One of the main advantages of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used in a wide range of reactions, and can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize, and is relatively inexpensive. However, one of the main limitations of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is that it is not very stable, and is prone to degradation under certain conditions.
未来方向
In the future, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used in a variety of research applications, including the development of new drugs and therapies. Additionally, it could be used to study the mechanism of action of certain drugs, and to study the structure and function of proteins. Furthermore, it could be used to study the biochemical and physiological effects of certain compounds, and to develop new methods for synthesizing organic compounds. Finally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成方法
The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be accomplished via a two-step reaction. The first step involves the reaction of pyridine-3-boronic acid with methyl carbamate in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the addition of pinacol to the reaction mixture, which is then heated to a temperature of approximately 100°C. The resulting product is a white solid that is soluble in organic solvents.
属性
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAWRYTFGERMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

